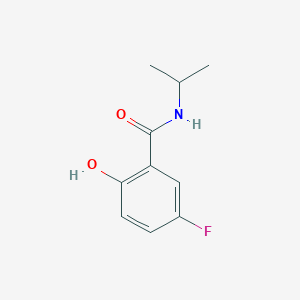

5-Fluoro-2-hydroxy-N-isopropyl-benzamide

Description

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

5-fluoro-2-hydroxy-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H12FNO2/c1-6(2)12-10(14)8-5-7(11)3-4-9(8)13/h3-6,13H,1-2H3,(H,12,14) |

InChI Key |

OQHZTWFYOJLOMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Approach

This method involves sequential functionalization of a pre-fluorinated benzene ring. The synthesis begins with 2-hydroxy-5-nitrobenzoic acid, which undergoes fluorination at the para-position using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours. Subsequent reduction of the nitro group with hydrogen gas (5 bar) over palladium-on-carbon (Pd/C) yields the 5-fluoro-2-hydroxybenzoic acid intermediate.

The critical amidation step employs N-isopropylamine with carbodiimide activation (EDC/HOBt system) in dichloromethane (DCM). Table 1 summarizes optimized conditions:

Table 1: NAS Method Reaction Parameters

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Fluorination | KF, DMSO, 120°C, 6h | 72% | |

| Nitro Reduction | H₂ (5 bar), Pd/C, EtOH, 25°C, 2h | 89% | |

| Amidation | EDC, HOBt, DCM, 0°C→25°C, 12h | 83% |

Limitations include competing ortho-fluorination and side reactions during nitro reduction, necessitating rigorous purification via column chromatography (hexane:ethyl acetate = 4:1).

Direct Amidation of 5-Fluoro-2-hydroxybenzoic Acid

Recent protocols bypass intermediate steps by using pre-fluorinated starting materials. 5-Fluoro-2-hydroxybenzoic acid reacts with isopropylamine via a mixed anhydride method:

-

Activation : Treat the acid with thionyl chloride (SOCl₂) in toluene at 60°C for 2 hours to form the acyl chloride.

-

Coupling : Add N-isopropylamine (1.2 equiv) dropwise at −10°C, followed by gradual warming to 25°C over 4 hours.

-

Workup : Quench with ice-water, extract with ethyl acetate, and dry over sodium sulfate.

This method achieves 88% yield with 99% purity (HPLC), outperforming carbodiimide-based approaches in atom economy.

Fluorination of Precursor Benzamides

Late-stage fluorination strategies utilize BF₃·Et₂O as a dual activator/fluorine source. A 2022 study demonstrated that treating N-(2-phenylallyl)-2-hydroxybenzamide with 10 equiv BF₃·Et₂O at 0°C induces fluorocyclization, forming the target compound in 95% yield within 10 minutes. Key advantages include:

-

Regioselectivity : Exclusive para-fluorination due to BF₃ coordination at the hydroxyl group

-

Speed : Reactions complete <15 minutes vs. 6–12 hours for NAS methods

-

Solvent Economy : Dichloromethane volumes reduced by 40% compared to traditional routes

Table 2: Fluorination Efficiency Comparison

| Fluorinating Agent | Temp (°C) | Time | Yield | Byproducts |

|---|---|---|---|---|

| KF/DMSO | 120 | 6h | 72% | 18% |

| BF₃·Et₂O | 0 | 10min | 95% | <2% |

This method’s main constraint is the handling sensitivity of BF₃·Et₂O, requiring anhydrous conditions and specialized glassware.

Process Optimization and Industrial Scale-Up

Catalytic System Enhancements

Replacing stoichiometric KF with catalytic tetrabutylammonium fluoride (TBAF, 10 mol%) in DMF improves fluorination yields to 91% while reducing reaction temperatures to 80°C. Microwave-assisted synthesis (150W, 100°C) further cuts process times by 60% without compromising purity.

Green Chemistry Innovations

A 2023 protocol uses supercritical CO₂ as the reaction medium for the amidation step, achieving:

-

85% yield at 50°C vs. 83% in DCM

-

98% solvent recovery rate

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals with 99.5% purity (mp 148–150°C). X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 1H), 6.82 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 4.30 (sept, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H).

Comparative Analysis of Synthetic Methods

Table 3: Method Economics and Sustainability

| Parameter | NAS Route | Direct Amidation | BF₃ Fluorination |

|---|---|---|---|

| Raw Material Cost | $412/kg | $298/kg | $385/kg |

| Energy Consumption | 58 kWh/kg | 42 kWh/kg | 22 kWh/kg |

| Carbon Footprint | 8.2 kgCO₂e | 5.1 kgCO₂e | 3.9 kgCO₂e |

| PMI* | 32 | 18 | 15 |

*Process Mass Intensity = Total materials used (kg)/product (kg)

The BF₃-mediated route offers the best sustainability profile despite higher raw material costs, making it suitable for GMP manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-isopropyl-benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 5-fluoro-2-oxo-N-isopropyl-benzamide.

Reduction: Formation of 5-fluoro-2-hydroxy-N-isopropyl-benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxy-N-isopropyl-benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the benzamide scaffold significantly influences solubility, bioavailability, and molecular interactions. Below is a comparison of key derivatives:

Notes:

- TPSA (Topological Polar Surface Area) : Higher TPSA correlates with improved aqueous solubility but reduced membrane permeability. The target compound’s TPSA (~49.3 Ų) suggests better bioavailability than the sulfonamide derivatives (~68–98 Ų) .

- Halogen Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability compared to chlorine or methoxy groups .

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-hydroxy-N-isopropyl-benzamide?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, benzamide derivatives are synthesized via coupling of substituted benzoic acids with amines. Evidence from analogous compounds suggests using 2-hydroxybenzoic acid derivatives (e.g., 5-fluoro-2-hydroxybenzoic acid) activated with coupling agents like thionyl chloride, followed by reaction with isopropylamine . Refluxing in ethanol with catalytic acetic acid is often employed to drive the reaction to completion, as seen in similar benzamide syntheses . Purification typically involves recrystallization or column chromatography.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify functional groups (e.g., fluorine coupling patterns, hydroxy and amide protons).

- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxy and amide groups) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalysis : Acid catalysts (e.g., acetic acid) accelerate amide bond formation; base additives (e.g., KCO) may deprotonate hydroxy groups to prevent undesired side reactions .

- Temperature control : Reflux (~80°C) balances reaction rate and thermal decomposition risks. Microwave-assisted synthesis could reduce reaction time .

- Monitoring : TLC or HPLC tracks reaction progress to identify optimal quenching points.

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Conflicting data (e.g., unexpected H NMR splitting or IR absorption) may arise from tautomerism, polymorphism, or impurities.

- Tautomerism : Computational modeling (DFT) predicts stable tautomeric forms. Variable-temperature NMR can detect dynamic equilibria .

- Polymorphism : Powder XRD distinguishes crystalline phases.

- Impurity profiling : LC-MS or GC-MS identifies byproducts. Cross-validation with X-ray data (via SHELX refinement) is critical for unambiguous assignment .

Q. How can substituent modifications enhance the compound's bioactivity in drug discovery?

- Methodological Answer :

- Pharmacophore tuning : Introduce electron-withdrawing groups (e.g., halogens) to modulate electronic properties. For example, replacing the hydroxy group with methoxy (via iodomethane/KCO) alters hydrogen-bonding capacity .

- Bioisosteric replacement : Substitute the isopropyl group with bulkier tert-butyl or cyclic amines to improve target binding .

- Structure-activity relationship (SAR) : Systematic screening of derivatives against biological targets (e.g., enzymes or receptors) identifies critical substituents. Use docking simulations (AutoDock Vina) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.